molecular formula C26H30ClN3O6 B12374181 Nicardipine-d4 (hydrochloride)

Nicardipine-d4 (hydrochloride)

Cat. No.: B12374181
M. Wt: 520.0 g/mol
InChI Key: AIKVCUNQWYTVTO-MMJSDMDPSA-N
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Description

Nicardipine-d4 (hydrochloride) is a deuterated form of Nicardipine hydrochloride, a potent calcium channel blocker. It is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of Nicardipine. The deuterium labeling helps in tracing the compound in biological systems without altering its pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Nicardipine-d4 (hydrochloride) involves the reaction of 3-amino-2-butenoic acid-2’-(N-benzyl-N-methyl)aminoethyl ester with 3-methyl-4-(3’-nitrophenyl)-3-methyl crotonate in an inert solvent. The reaction is monitored using thin layer chromatography or high performance liquid chromatography. The product is then decolorized, filtered, and crystallized using hydrochloric acid to form high-purity alpha-crystal-form or beta-crystal-form Nicardipine hydrochloride .

Industrial Production Methods: Industrial production of Nicardipine-d4 (hydrochloride) follows similar synthetic routes but is optimized for large-scale production. The process involves the use of solid dispersion techniques to enhance the solubility of the compound, making it suitable for fast dissolving tablet formulations .

Chemical Reactions Analysis

Types of Reactions: Nicardipine-d4 (hydrochloride) undergoes various chemical reactions, including:

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Nicardipine-d4 (hydrochloride) has a wide range of scientific research applications, including:

Mechanism of Action

Nicardipine-d4 (hydrochloride) exerts its effects by inhibiting the transmembrane influx of calcium ions into cardiac muscle and smooth muscle cells. This inhibition leads to the relaxation of blood vessels, reducing blood pressure and alleviating chest pain. The molecular targets include calcium channels, and the pathways involved are related to the regulation of vascular tone and cardiac contractility .

Comparison with Similar Compounds

    Nifedipine: Another calcium channel blocker used to treat hypertension and angina.

    Amlodipine: A long-acting calcium channel blocker used for similar indications.

Comparison: Nicardipine-d4 (hydrochloride) is unique due to its deuterium labeling, which allows for precise tracing in pharmacokinetic studies without altering its pharmacological effects. Compared to Nifedipine and Amlodipine, Nicardipine has a more potent vasodilatory effect and is less likely to cause cardiodepressant effects .

Properties

Molecular Formula

C26H30ClN3O6

Molecular Weight

520.0 g/mol

IUPAC Name

5-O-[2-[benzyl(methyl)amino]-1,1,2,2-tetradeuterioethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride

InChI

InChI=1S/C26H29N3O6.ClH/c1-17-22(25(30)34-4)24(20-11-8-12-21(15-20)29(32)33)23(18(2)27-17)26(31)35-14-13-28(3)16-19-9-6-5-7-10-19;/h5-12,15,24,27H,13-14,16H2,1-4H3;1H/i13D2,14D2;

InChI Key

AIKVCUNQWYTVTO-MMJSDMDPSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C)C)N(C)CC3=CC=CC=C3.Cl

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCCN(C)CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC.Cl

Origin of Product

United States

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